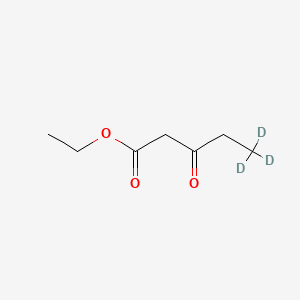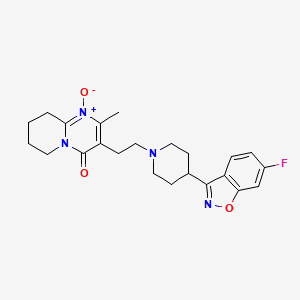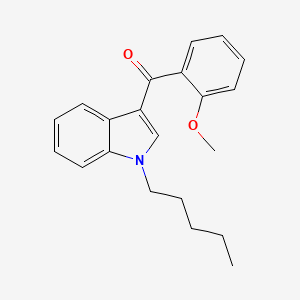
Guanosine-5',5''-d2 Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine-5’,5’'-d2 Monohydrate is a stable isotope-labeled analog of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly valuable in scientific research due to its unique chemical structure and biological activity. It is commonly used in medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Guanosine-5’,5’'-d2 Monohydrate involves the incorporation of deuterium atoms into the guanosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated base .
Industrial Production Methods: Industrial production of Guanosine-5’,5’'-d2 Monohydrate typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often exceeding 95% atom D. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine-5’,5’'-d2 Monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanine derivatives, while substitution reactions can produce various functionalized guanosine analogs.
Wissenschaftliche Forschungsanwendungen
Guanosine-5’,5’'-d2 Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: It is used in clinical diagnostics, imaging, and newborn screening.
Industry: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of Guanosine-5’,5’'-d2 Monohydrate involves its incorporation into nucleic acids, where it can influence various biological processes. The deuterium atoms in the compound provide a unique way to trace and study metabolic pathways. The compound targets molecular pathways involved in nucleic acid synthesis and degradation, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
- Guanosine
- Guanosine-5’-monophosphate
- Guanosine-5’-diphosphate
- Guanosine-5’-triphosphate
Comparison: Guanosine-5’,5’'-d2 Monohydrate is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. This feature allows for precise tracking and analysis in metabolic studies, distinguishing it from other guanosine derivatives.
Eigenschaften
CAS-Nummer |
478511-34-1 |
|---|---|
Molekularformel |
C10H15N5O6 |
Molekulargewicht |
303.271 |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
InChI-Schlüssel |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O |
Synonyme |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2; DL-Guanosine-5’,5’’-d2; Guanine Ribonucleoside-5’,5’’-d2; 9-β-D-Ribofuranosylguanine-5’,5’’-d2; 2-Aminoinosine-5’,5’’-d2; NSC 19994-5’,5’’-d2; Vernine-5’,5’’-d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)


![L-[2-13C]glucose](/img/structure/B583748.png)


![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)

